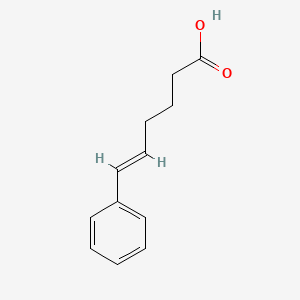

6-Phenyl-5-hexenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Phenyl-5-hexenoic acid is an organic compound with the molecular formula C12H14O2. It is characterized by a phenyl group attached to a hexenoic acid chain. This compound is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Phenyl-5-hexenoic acid can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 5-hexenoic acid chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-5-hexenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, forming 6-phenylhexanoic acid.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

Reduction: Formation of 6-phenylhexanoic acid.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Phenyl-5-hexenoic acid is primarily utilized in organic synthesis. Its structure allows it to serve as a versatile building block for the synthesis of various organic compounds. The compound has been referenced in significant synthetic methodologies, particularly in the creation of complex molecular architectures.

Key Uses:

- Synthesis of Derivatives : It can be modified to produce derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties. For instance, derivatives of 6-phenylhexanamide have been developed as potential therapeutic agents for neurodegenerative diseases .

- Radical Cyclization : The compound participates in thermolytic reactions that produce cyclopropylcarbinyl derivatives, which are useful in further synthetic applications .

Medicinal Chemistry

Recent studies have highlighted the potential of 6-phenylhexanamide derivatives derived from this compound in treating mitochondrial diseases such as Charcot-Marie-Tooth Disease type 2A (CMT2A). These derivatives have shown promise due to their ability to enhance mitochondrial fusion through activation of mitofusins .

Case Study: Mitofusin Activators

A series of rationally designed 6-phenylhexanamide derivatives demonstrated:

- Potency : The lead compound exhibited high potency and selectivity for mitofusin activation.

- Bioavailability : Enhanced oral bioavailability was noted, making these derivatives suitable candidates for preclinical evaluation .

Toxicological Studies

While this compound shows promise in various applications, it also raises concerns regarding its toxicity. Studies indicate that high doses can lead to adverse effects such as atherosclerosis in animal models .

Key Findings:

- Developmental Toxicity : Research has shown dose-dependent effects on fetal development when exposed to this compound, highlighting the need for careful evaluation in therapeutic contexts .

- Safety Profiles : Toxicological assessments are critical for understanding the safety profiles of compounds derived from this compound, especially when considering their use in pharmaceuticals.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing complex organic compounds and derivatives. |

| Medicinal Chemistry | Potential therapeutic agent for mitochondrial diseases; derivatives show promising pharmacokinetics. |

| Toxicology | Exhibits toxicity at high doses; requires thorough safety evaluations before clinical use. |

Wirkmechanismus

The mechanism of action of 6-Phenyl-5-hexenoic acid involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Phenylhexanoic acid: Similar structure but lacks the double bond in the hexenoic acid chain.

5-Phenylvaleric acid: Shorter carbon chain and lacks the double bond.

4-Phenylbutyric acid: Even shorter carbon chain and lacks the double bond.

Uniqueness

6-Phenyl-5-hexenoic acid is unique due to the presence of both a phenyl group and a double bond in the hexenoic acid chain. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

6-Phenyl-5-hexenoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a hexenoic acid chain. Its molecular formula is C13H16O2, with a molecular weight of approximately 204.265 g/mol. The unique structure imparts distinct chemical reactivity, which influences its biological activity.

The mechanism of action of this compound involves several interactions at the molecular level:

- Aromatic Interactions : The phenyl group can engage in π-π interactions with aromatic residues in proteins, which may modulate protein activity.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid side chains, influencing enzyme activity and other protein functions.

These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In studies involving cell lines treated with inflammatory stimuli, the compound demonstrated significant inhibition of pro-inflammatory cytokines such as CCL17 . This suggests its potential as a therapeutic agent in conditions characterized by inflammation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against certain Gram-positive bacteria, indicating its potential use in combating bacterial infections . The mechanism underlying this activity may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been observed to induce apoptosis in colorectal adenocarcinoma cells. The compound's ability to trigger cell cycle arrest and inhibit cell proliferation highlights its potential as an anticancer agent .

Comparative Analysis with Related Compounds

A comparative study of this compound with related phenolic compounds revealed that while it shares some biological activities, its efficacy varies significantly based on structural differences. For example, compounds with similar phenolic structures have been shown to exhibit varying degrees of antimicrobial and cytotoxic activities, suggesting that subtle changes in structure can lead to different biological outcomes .

Summary of Research Findings

Eigenschaften

IUPAC Name |

(E)-6-phenylhex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGLPAFSJGVMEH-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.